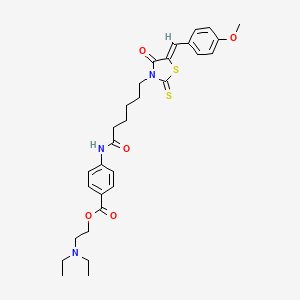![molecular formula C25H23Cl2N3O3 B3002221 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024533-44-5](/img/structure/B3002221.png)
1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-aryl-3-phenylureas and their synthesis and properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related 1-aryl-3-phenylurea derivatives involves a three-component reaction, as described in the first paper. This process includes the reaction of 2-alkynylbenzaldoxime with carbodiimide and an electrophile, such as bromine or iodine monochloride, to yield 1-(4-haloisoquinolin-1-yl)ureas under mild conditions . Although the specific synthesis of 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is not detailed, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and electrophiles.
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound of interest, typically consists of a urea linkage between two aromatic systems. The presence of substituents such as chloro groups and methoxy groups can influence the electronic properties and conformation of the molecule, which in turn can affect its biological activity . The specific arrangement of substituents in 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea would be expected to play a role in its interaction with biological targets.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound of interest. However, the general reactivity of diaryl ureas can include interactions with various biological targets, as well as potential for further chemical modifications such as Suzuki-Miyaura coupling reactions, which are mentioned in the context of generating diverse urea derivatives . Such reactions could be explored to modify the structure of 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the lipophilicity, while methoxy groups can influence the molecule's hydrogen bonding capacity . These properties are critical in determining the compound's solubility, stability, and overall pharmacokinetic profile. The specific properties of 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea would need to be empirically determined, but insights can be drawn from the general behavior of similar diaryl urea compounds.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds related to 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. For instance, compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones have shown effective antimicrobial activities, comparable with standard drugs in some cases (Patel & Shaikh, 2011).
Corrosion Inhibition
This compound has also been explored in the context of corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have been effective as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications (Mistry et al., 2011).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis of related compounds, investigating their chemical structures and potential applications. For example, synthesis and X-Ray Crystal Structure analysis of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolinium Iodide, a derivative of the pyrrolo[2,1-a]isoquinoline skeleton, offers insights into the structural aspects of similar compounds (Bailey et al., 1995).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea have been explored for their potential as anticancer agents. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential in cancer treatment (Feng et al., 2020).
Epoxy System Acceleration
Furthermore, urea derivatives have been studied for their role in accelerating epoxy/dicyandiamide systems, demonstrating potential applications in material sciences (Wu Fei, 2013).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-32-23-10-16-7-8-28-22(21(16)14-24(23)33-2)9-15-3-5-19(6-4-15)29-25(31)30-20-12-17(26)11-18(27)13-20/h3-6,10-14H,7-9H2,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWXKLGOSXUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

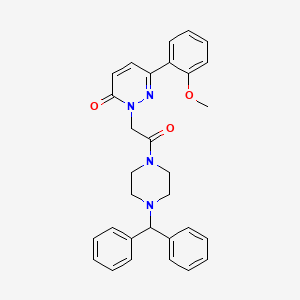
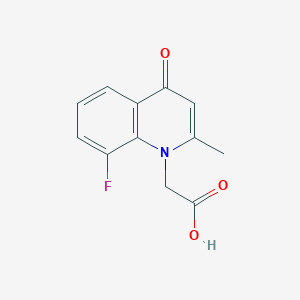
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)
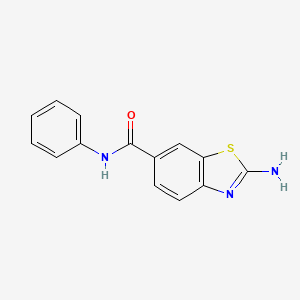
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
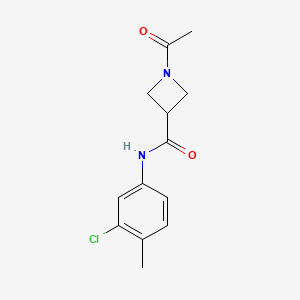
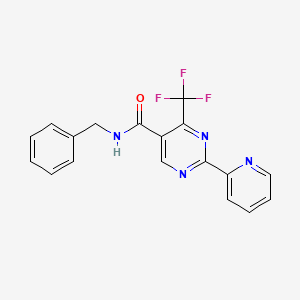
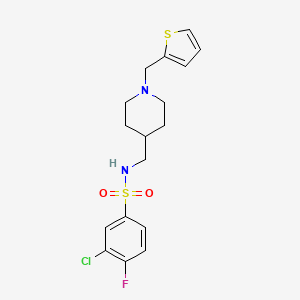
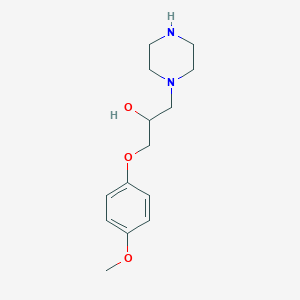
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
